REACTION_CXSMILES
|
[Cl:1][C:2]1[C:11]2[C:6](=[C:7]([CH2:20][CH2:21][CH3:22])[C:8]3[O:15][C:14]([C:16]([OH:18])=[O:17])=[CH:13][C:12](=[O:19])[C:9]=3[CH:10]=2)[N:5]=[C:4]([C:23]([OH:25])=[O:24])[CH:3]=1.C(=O)(O)[O-].[Na+:30]>O>[Cl:1][C:2]1[C:11]2[C:6](=[C:7]([CH2:20][CH2:21][CH3:22])[C:8]3[O:15][C:14]([C:16]([O-:18])=[O:17])=[CH:13][C:12](=[O:19])[C:9]=3[CH:10]=2)[N:5]=[C:4]([C:23]([O-:25])=[O:24])[CH:3]=1.[Na+:30].[Na+:30] |f:1.2,4.5.6|
|
Name
|
6-Chloro-4-oxo-10-propyl-4H-pyrano[3,2-g]quinoline-2,8-dicarboxylic acid
|
Quantity
|
0.629 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC2=C(C3=C(C=C12)C(C=C(O3)C(=O)O)=O)CCC)C(=O)O
|
Name
|
|
Quantity
|
0.292 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred until complete dissolution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
ADDITION
|
Details
|
then treated with acetone
|
Type
|
FILTRATION
|
Details
|
The precipitated product was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=NC2=C(C3=C(C=C12)C(C=C(O3)C(=O)[O-])=O)CCC)C(=O)[O-].[Na+].[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |